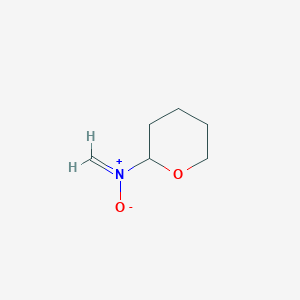
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is a heterocyclic organic compound. It features a six-membered ring containing one oxygen atom and one nitrogen atom, with the nitrogen atom bonded to a methylene group and an oxide group. This compound is part of the broader class of pyran derivatives, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide typically involves the hydrogenation of dihydropyran derivatives. One common method is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process converts the double bonds in dihydropyran to single bonds, resulting in the formation of the tetrahydropyran ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and high-pressure hydrogenation systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides, while reduction reactions can produce amine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mecanismo De Acción
The mechanism by which 2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom.
2H-Pyran: Another related compound with a six-membered ring but with different functional groups.
Uniqueness
2H-Pyran-2-amine, tetrahydro-N-methylene-, N-oxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
105834-64-8 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-(oxan-2-yl)methanimine oxide |
InChI |
InChI=1S/C6H11NO2/c1-7(8)6-4-2-3-5-9-6/h6H,1-5H2 |
Clave InChI |
VTBRACRNWPOZNT-UHFFFAOYSA-N |
SMILES canónico |
C=[N+](C1CCCCO1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
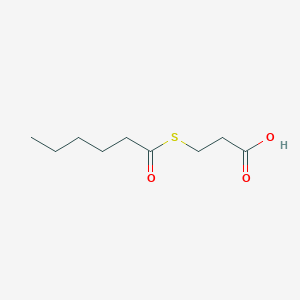
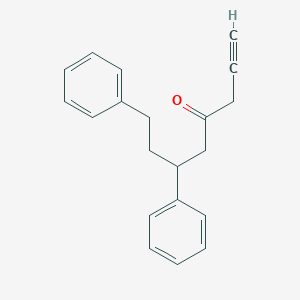
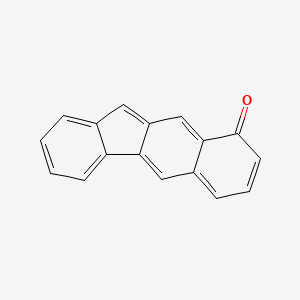
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
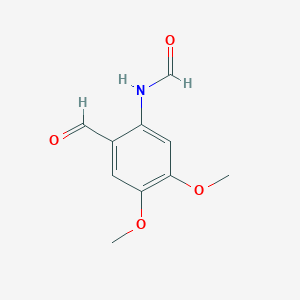
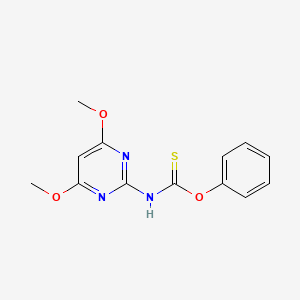
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
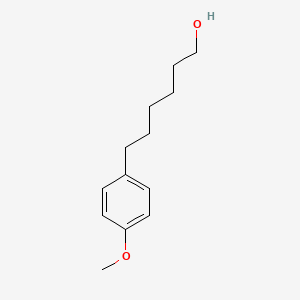

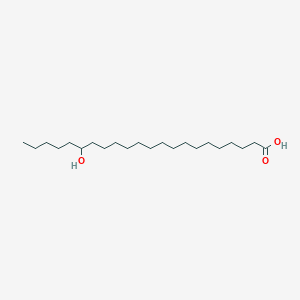
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
